molecular formula C17H18FN3O4 B6562614 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1091165-65-9

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B6562614
CAS No.: 1091165-65-9
M. Wt: 347.34 g/mol
InChI Key: CHVLCNPTWYAMNY-UHFFFAOYSA-N
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Description

N'-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a structurally complex molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-fluorophenyl group. This fluorophenyl-oxane moiety is connected via a methylene bridge to an ethanediamide linker, which is further bonded to a 1,2-oxazol-3-yl heterocycle. While specific crystallographic or biological data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically relevant scaffolds, such as sulfonamides and chalcones, which are explored for antimicrobial and conformational studies .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c18-13-3-1-12(2-4-13)17(6-9-24-10-7-17)11-19-15(22)16(23)20-14-5-8-25-21-14/h1-5,8H,6-7,9-11H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVLCNPTWYAMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

Target Compound :

  • Central scaffold : 4-(4-Fluorophenyl)-substituted oxane ring.
  • Linker : Ethanediamide (-NH-C(=O)-C(=O)-NH-).
  • Heterocycle : 1,2-Oxazol-3-yl (unsubstituted).

Comparators :

4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Central scaffold: Benzenesulfonamide. Linker: Sulfonamide (-SO₂-NH-). Heterocycle: 5-Methyl-1,2-oxazol-3-yl. Key difference: The sulfonamide linker and methyl-substituted oxazole contrast with the target’s ethanediamide and unsubstituted oxazole. Sulfonamides are known for antimicrobial activity, but the target’s diamide may enhance hydrogen-bonding capacity .

Chalcone Derivatives (): Core structure: (E)-1-(4-Fluorophenyl)-3-arylprop-2-en-1-one. Linker: α,β-Unsaturated ketone (enone). Spatial arrangement: Dihedral angles between fluorophenyl and adjacent aryl rings range from 7.14° to 56.26°. Key difference: The target’s oxane ring introduces conformational rigidity compared to the planar enone linker in chalcones.

Substituent Effects
  • Fluorophenyl Group : Present in both the target and chalcone derivatives. Fluorine’s electron-withdrawing effects enhance stability and influence dipole interactions.
  • Oxazole Substitution : The target’s unsubstituted 1,2-oxazol-3-yl contrasts with the 5-methyl substitution in . Methyl groups can increase hydrophobicity but may sterically hinder binding interactions .
  • Oxane vs.
Linker Flexibility and Functionality
  • Ethanediamide Linker: Provides two amide groups, enabling hydrogen bonding with biological targets or crystal lattice partners. This contrasts with the sulfonamide’s single SO₂-NH group () and the chalcones’ rigid enone system ().
  • Sulfonamide vs. Diamide : Sulfonamides are associated with enzymatic inhibition (e.g., carbonic anhydrase), while diamides may exhibit broader binding versatility due to dual NH sites .

Data Table: Structural Comparison

Feature Target Compound 4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Chalcone Derivatives
Core Ring Oxane (tetrahydropyran) with fluorophenyl Benzenesulfonamide Benzene/enone system
Linker Type Ethanediamide Sulfonamide α,β-Unsaturated ketone
Heterocycle 1,2-Oxazol-3-yl (unsubstituted) 5-Methyl-1,2-oxazol-3-yl N/A
Key Substituents 4-Fluorophenyl, methylene bridge 4-Methylbenzenesulfonyl, 5-methyl-oxazole Varied aryl groups (e.g., chloro, methoxy)
Spatial Arrangement Likely chair conformation (oxane) Planar sulfonamide linkage Dihedral angles: 7.14°–56.26° (aryl rings)

Research Findings and Methodological Context

While crystallographic data for the target compound are unavailable, methodologies referenced in the evidence—such as SHELX for refinement , ORTEP-3 for graphical representation , and WinGX for crystallographic analysis —are standard tools for elucidating such structures. For example, chalcone derivatives in were analyzed using Hirshfeld surfaces to quantify intermolecular interactions, a approach applicable to the target compound’s fluorophenyl and oxazole motifs .

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